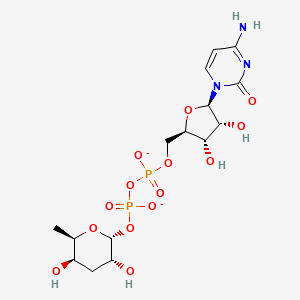
CDP-alpha-D-abequose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-alpha-D-abequose(2-) is a CDP-D-abequose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-alpha-D-abequose.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Biosynthetic Pathways
CDP-alpha-D-abequose(2-) plays a significant role in enzymatic synthesis and biosynthetic pathways. Studies have detailed its in vitro synthesis using enzymes from cell extracts of Escherichia coli strains expressing genes from the rfb gene cluster of Salmonella enterica. This process involves multiple enzymatic reactions leading to the production of CDP-D-abequose from intermediates like CDP-6-deoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-xylo-4-hexulose (Lindqvist et al., 1994). The purified glucose-1-phosphate cytidylyltransferase, a key enzyme in this biosynthetic pathway, has been characterized, providing insights into its kinetics and mechanism (Lindqvist et al., 1994).
Structural Analysis and Molecular Characterization
CDP-alpha-D-abequose(2-) has been the subject of structural analysis and molecular characterization, providing insights into its formation and function. The molecular structure of alpha-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi, involved in its production, has been elucidated, revealing the enzyme's hexameric structure and active site details (Koropatkin & Holden, 2004).
Genetic Organization and Evolutionary Insights
Research has also focused on the genetic organization and evolutionary aspects of genes involved in the biosynthesis of CDP-alpha-D-abequose(2-). Studies have identified and sequenced genes like rfbS and rfbE from Salmonella strains, which are critical in determining antigenic specificity and are involved in the biosynthesis of CDP-abequose (Verma & Reeves, 1989). Additionally, the genetic organization of 3,6-dideoxyhexose biosynthetic genes in Yersinia pseudotuberculosis has been analyzed, offering insights into the evolutionary origin of these genes and their role in the biosynthesis of CDP-alpha-D-abequose(2-) (Hobbs & Reeves, 1995).
Propiedades
Nombre del producto |
CDP-alpha-D-abequose(2-) |
|---|---|
Fórmula molecular |
C15H23N3O14P2-2 |
Peso molecular |
531.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
JHEDABDMLBOYRG-YGBYUOMUSA-L |
SMILES isomérico |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canónico |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Sinónimos |
CDP-3,6-dideoxy-D-galactose CDP-D-abequose cytidine diphosphate-abequose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



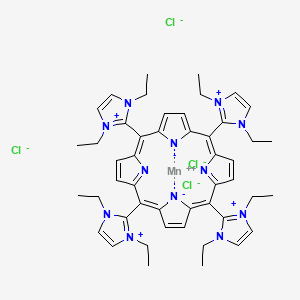
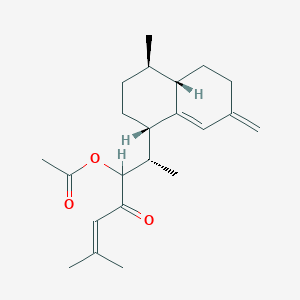
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)

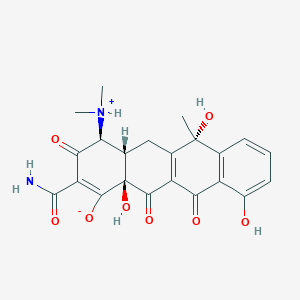
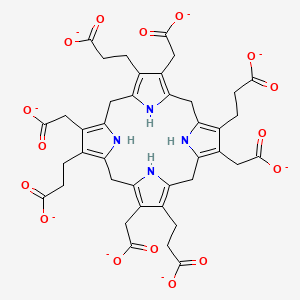
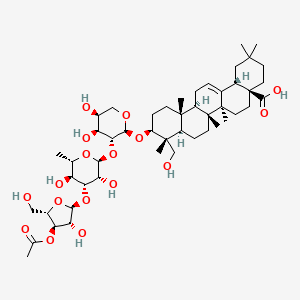

![TG(16:1(9Z)/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1263525.png)
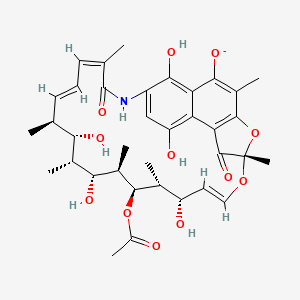
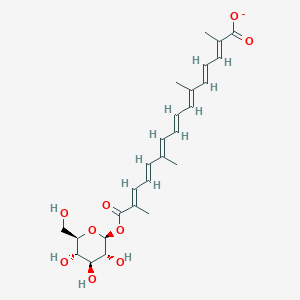
![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)
